molecular formula C21H21N3O5S B2864384 N-(3,4-dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 895113-01-6

N-(3,4-dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2864384
CAS RN: 895113-01-6
M. Wt: 427.48
InChI Key: UGLBJDVSDOXZMD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Research in the area of synthetic chemistry, particularly focusing on the synthesis of novel compounds, plays a crucial role in drug development. For example, studies on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown potential anti-inflammatory activity (Sunder & Maleraju, 2013). This highlights the importance of synthesizing and testing similar compounds for pharmacological properties.

Advancements in Green Chemistry

Efforts to develop more environmentally friendly chemical synthesis processes have led to the exploration of catalysts and methods that reduce harmful byproducts. For instance, the catalytic hydrogenation for the synthesis of N-(3-amino-4-methoxyphenyl)acetamide as an intermediate for azo disperse dyes showcases a move towards greener synthesis methods (Zhang, 2008). Research in this direction might offer pathways for the sustainable production of complex molecules, including N-(3,4-dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide.

Photoinitiators for Polymerization

In the field of materials science, novel photoinitiators have been developed for the polymerization of hybrid networks, as seen in the study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators (Batibay et al., 2020). The ability of these compounds to initiate polymerization even in air suggests potential applications for N-(3,4-dimethoxyphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide in the development of new polymeric materials, assuming similar reactive properties.

Herbicide Analysis and Degradation

Studies on the analysis and detection of herbicides, such as dimethenamid and flufenacet, and their degradation products in natural water illustrate the environmental impact and behavior of chemically similar compounds (Zimmerman et al., 2002). Understanding the environmental fate of these molecules can inform the safe use and disposal of related compounds, including the target compound of interest.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-16-7-5-15(6-8-16)24-11-10-22-20(21(24)26)30-13-19(25)23-14-4-9-17(28-2)18(12-14)29-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLBJDVSDOXZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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